molecular formula C11H18O3 B8559956 3-(1,1-Dimethoxyethyl)hept-5-yn-2-one CAS No. 61604-93-1

3-(1,1-Dimethoxyethyl)hept-5-yn-2-one

Cat. No.: B8559956
CAS No.: 61604-93-1
M. Wt: 198.26 g/mol
InChI Key: RXDKTWSNKUHOIY-UHFFFAOYSA-N
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Description

3-(1,1-Dimethoxyethyl)hept-5-yn-2-one is a ketone derivative characterized by a hept-5-yn-2-one backbone substituted with a 1,1-dimethoxyethyl group at the third carbon position. This compound features a terminal alkyne (hept-5-yn-2-one) and a dimethoxy-protected acetal group, which may confer unique reactivity and stability. Such structural motifs are common in organic synthesis, where alkynes serve as versatile intermediates for cycloadditions or cross-coupling reactions, while acetals are frequently employed as protecting groups for carbonyl functionalities.

Properties

CAS No.

61604-93-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-(1,1-dimethoxyethyl)hept-5-yn-2-one

InChI

InChI=1S/C11H18O3/c1-6-7-8-10(9(2)12)11(3,13-4)14-5/h10H,8H2,1-5H3

InChI Key

RXDKTWSNKUHOIY-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C(=O)C)C(C)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

3-(2,2-Dimethoxyethyl)purpurinimides

  • Structure : These purpurinimides feature a 2,2-dimethoxyethyl group attached to a chlorin macrocycle.
  • Key Difference : The dimethoxy substitution at the 2,2-position (vs. 1,1 in the target compound) alters electronic effects. This positional variance induces a bathochromic shift in the Qy band (690–704 nm), critical for PDT efficacy .

5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one

  • Structure : Contains a diethoxymethyl group and a diyn-2-one backbone.
  • Key Difference : Ethoxy groups (vs. methoxy in the target compound) increase hydrophobicity and may slow hydrolysis rates. The extended alkyne chain (undeca-3,6-diyn-2-one) could enhance conjugation effects .
  • Synthesis : Prepared via methods like the Dulou or Wohl–Lang protocols, suggesting analogous routes for synthesizing the target compound .

3-(1-Methoxyethenyl)hept-5-yn-2-one

  • Structure : Substituted with a methoxyethenyl group instead of dimethoxyethyl.

Physicochemical Properties

Property 3-(1,1-Dimethoxyethyl)hept-5-yn-2-one (Inferred) 3-(2,2-Dimethoxyethyl)purpurinimides 5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one
Solubility Moderate in polar aprotic solvents Low (hydrophobic macrocycle) High in chlorinated solvents
Stability Stable under neutral conditions; acid-labile Photostable Sensitive to moisture (diethoxy groups)
Reactivity Alkyne for cycloadditions; acetal deprotection Photoactive (PDT) Alkyne conjugation for polymerization

Spectroscopic Characteristics

  • UV-Vis : The target compound’s alkyne and ketone groups may absorb at ~210–250 nm (π→π* transitions). In contrast, purpurinimides show Qy bands >690 nm due to extended conjugation .
  • NMR : The 1,1-dimethoxyethyl group would produce distinct singlet peaks for methoxy protons (~3.2–3.5 ppm) and a quaternary carbon in $^{13}\text{C}$ NMR .

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